2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate
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Overview
Description
2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate is an organic compound that features a combination of brominated phenoxy and naphthylcarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate typically involves the reaction of 2,4-dibromophenol with ethylene oxide to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with naphthalen-1-yl isocyanate to yield the final product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can interact with active sites of enzymes, inhibiting their activity. The naphthylcarbamate moiety can enhance the binding affinity and specificity of the compound towards its target. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dibromophenoxy)-4,6-dibromophenol
- 2-(2,4-dibromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- 2-(2,4-dibromophenoxy)-N-ethylacetamide
Uniqueness
2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate is unique due to the presence of both brominated phenoxy and naphthylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a versatile building block further enhance its significance in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO3/c20-14-8-9-18(16(21)12-14)24-10-11-25-19(23)22-17-7-3-5-13-4-1-2-6-15(13)17/h1-9,12H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMAUOVGYNRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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